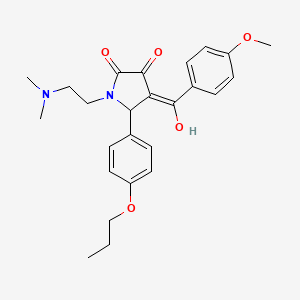

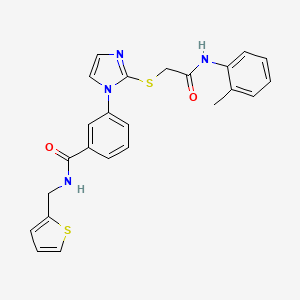

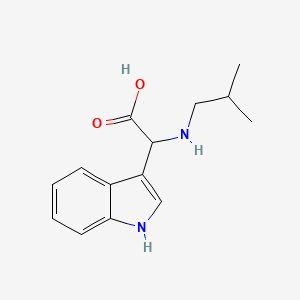

N-cyclohexyl-2-pyridin-3-ylpiperidine-1-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-cyclohexyl-2-pyridin-3-ylpiperidine-1-carbothioamide and related compounds involves strategic organic synthesis routes. For instance, the synthesis of N-Aryl 2-Cyanothioacetamide intermediates, which are crucial for the generation of carbothioamide derivatives, represents a foundational approach for constructing such compounds. These intermediates can react with electrophilic reagents to yield a variety of heterocyclic structures, showcasing the synthetic versatility of the carbothioamide group in heterocyclic chemistry (Salem et al., 2011).

Molecular Structure Analysis

The molecular structure of this compound has been explored through conformational analysis, highlighting its low conformational flexibility which is advantageous for the design of H3-receptor antagonists. X-ray crystallography of analog compounds, such as N-cyclohexyl-4-methylpiperidine-1-carbothioamide, confirms the structure and provides insight into the spatial arrangement of the molecule, facilitating comparisons with other H3-receptor antagonists (Plazzi et al., 1997).

Chemical Reactions and Properties

Carbothioamide derivatives engage in various chemical reactions, demonstrating their reactivity and functional group compatibility. The interaction with electrophilic reagents to form heterocyclic structures and the ability to undergo cycloaddition reactions are notable examples. These reactions not only illustrate the chemical versatility of the carbothioamide group but also its potential in synthesizing complex organic molecules with biological activity (Salem et al., 2011).

Scientific Research Applications

Antibacterial Activity : A study by Bhat et al. (2022) synthesized N-Substituted phenyl/cyclohexyl-2-(pyridine-4-carbonyl) hydrazine-1-carbothioamides and evaluated their antibacterial activity. They found that these compounds showed significant activity against Gram-positive bacteria, especially methicillin-resistant Staphylococcus aureus (MRSA), indicating potential as antimicrobial agents (Bhat et al., 2022).

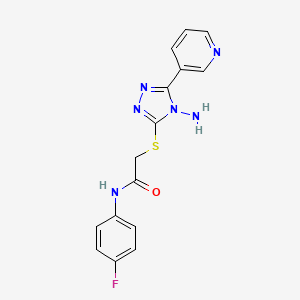

Cytotoxicity and Anticancer Potential : Research by Alam et al. (2016) involved the synthesis and evaluation of novel compounds including 5-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazole-1-carbothioamides for their cytotoxicity against cancerous cell lines. They found that some compounds displayed significant cytotoxicity, suggesting potential as anticancer agents (Alam et al., 2016).

H3-Receptor Antagonists : A study on thioperamide, which contains a similar structure to N-cyclohexyl-2-pyridin-3-ylpiperidine-1-carbothioamide, was conducted by Plazzi et al. (1997). They examined its conformational properties, providing insights that could be beneficial in designing new H3-receptor antagonists (Plazzi et al., 1997).

Gold(III) Complexes and Cytotoxicity : Research by Wang et al. (2011) on gold(III) complexes of derivatives of this compound showed cytotoxic effects against cancer cell lines, indicating another potential application in cancer treatment (Wang et al., 2011).

Antimicrobial and Antiurease Activities : Bektaş et al. (2012) studied newly synthesized morpholine derivatives containing an azole nucleus for their antimicrobial and antiurease activities. Their findings suggest potential applications in treating infections and urease-related conditions (Bektaş et al., 2012).

Derivatization Reagents in Mass Spectrometry : Inoda et al. (2011) synthesized derivatization reagents, including N-(Pyridin-3-yl)hydrazinecarbothioamide, for carboxylic acids in mass spectrometry, enhancing the detection sensitivity (Inoda et al., 2011).

properties

IUPAC Name |

N-cyclohexyl-2-pyridin-3-ylpiperidine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3S/c21-17(19-15-8-2-1-3-9-15)20-12-5-4-10-16(20)14-7-6-11-18-13-14/h6-7,11,13,15-16H,1-5,8-10,12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQACCVEEUMVHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)N2CCCCC2C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

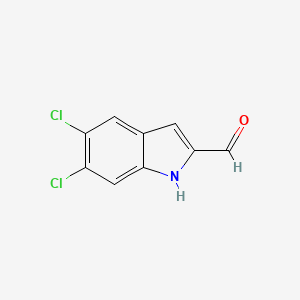

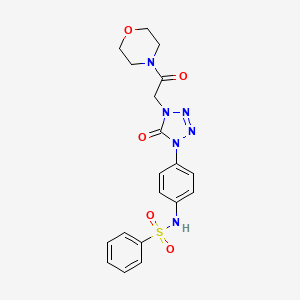

![N-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine](/img/structure/B2489772.png)

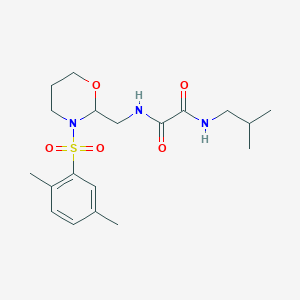

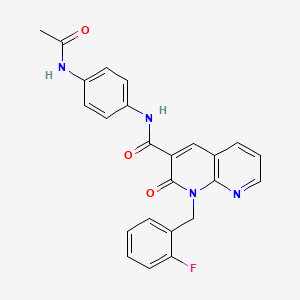

![1-Cyclobutyl-3-methyl-3-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2489778.png)

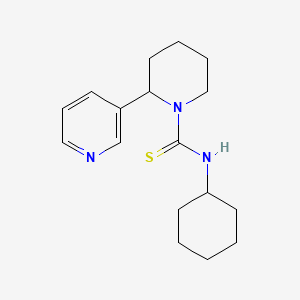

![5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2489780.png)